3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride basic properties
3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride basic properties
An In-Depth Technical Guide to 3-Aminopiperidine-2,6-Dione Hydrochloride: Properties, Synthesis, and Application
Senior Application Scientist Note: The initial request specified "3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride." However, a comprehensive review of scientific literature and chemical databases reveals a scarcity of information on this specific methylated compound. In contrast, the non-methylated parent compound, 3-Aminopiperidine-2,6-dione hydrochloride , is a well-documented and critical chemical entity, particularly within the field of medicinal chemistry. It serves as the foundational scaffold for several blockbuster immunomodulatory drugs. This guide has therefore been structured to provide an in-depth analysis of this highly relevant analogue, which is likely the intended subject of interest for researchers in drug development.
Introduction
3-Aminopiperidine-2,6-dione hydrochloride is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. It is a derivative of glutarimide and is most recognized as the key chemical intermediate in the synthesis of thalidomide analogues, such as lenalidomide and pomalidomide.[1] These drugs have demonstrated profound therapeutic effects in treating various hematologic malignancies, including multiple myeloma and myelodysplastic syndromes.[1] The biological activity of these larger molecules is intrinsically linked to this core piperidine-2,6-dione scaffold, which acts as the pharmacophore responsible for binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] This guide provides a detailed overview of its fundamental properties, synthesis methodologies, safety considerations, and its pivotal role in modern drug discovery.
Physicochemical and Structural Properties
The hydrochloride salt form of 3-aminopiperidine-2,6-dione enhances its stability and solubility, particularly in aqueous media, which is advantageous for both synthesis and biological testing.[3] Its core structure consists of a six-membered piperidine ring with two carbonyl groups at positions 2 and 6, and an amino group at the chiral center, position 3.
| Property | Value | Source |
| IUPAC Name | 3-aminopiperidine-2,6-dione;hydrochloride | [4] |
| Molecular Formula | C₅H₉ClN₂O₂ | [4][5] |
| Molecular Weight | 164.59 g/mol | [4][5] |
| Appearance | White to off-white solid | [3] |
| Melting Point | >245°C (decomposes) | [5] |
| Solubility | Very soluble in water | [3] |
| CAS Number | 24666-56-6 (for racemate) | [4][6] |
| SMILES | C1CC(=O)NC(=O)C1N.Cl | [4] |
Synthesis Pathways and Methodologies
The synthesis of 3-aminopiperidine-2,6-dione hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common and scalable approach starts from L-glutamine, leveraging its inherent chirality to produce the desired enantiomer.
Chemical Synthesis from L-Glutamine
A widely adopted chemical synthesis route involves three main stages: protection, cyclization, and deprotection.[1]
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N-Protection: The amino group of L-Glutamine is first protected to prevent unwanted side reactions. A common protecting group is tert-butoxycarbonyl (Boc), which is introduced in an alkaline medium.[1]
-
Cyclization: The protected N-(tert-butoxycarbonyl)-L-Glutamine undergoes cyclization. This is often achieved using a coupling agent like N,N'-Carbonyldiimidazole (CDI) in an anhydrous solvent, with catalysis by 4-dimethylaminopyridine (DMAP).[1] This step forms the piperidine-2,6-dione ring.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions. Treatment with a solution of hydrochloric acid (e.g., HCl in methanol or ethyl acetate) simultaneously removes the Boc group and forms the stable hydrochloride salt of the final product.[1]
The causality behind this sequence is crucial: protecting the primary amine of glutamine directs the chemistry towards the formation of the cyclic imide. The final deprotection under acidic conditions is an efficient method that also yields the desired salt form directly, simplifying purification.
Caption: Chemical synthesis workflow from L-Glutamine.
Biocatalytic Synthesis
Emerging research has demonstrated a biocatalytic approach for producing enantiomerically pure (S)-3-aminopiperidine-2,6-dione.[7] This method utilizes enzymes derived from the biosynthetic pathway of indigoidine, a microbial blue pigment.[7] An engineered enzyme, IdgS-Ox* R539A, can efficiently convert L-glutamine into the desired product.[7] This chemoenzymatic strategy represents a promising green chemistry alternative to traditional synthetic methods, offering high stereoselectivity under mild reaction conditions.[7]
Role in Drug Development and Mechanism of Action
3-Aminopiperidine-2,6-dione is not typically a therapeutic agent itself but is the critical pharmacophore for a class of drugs known as immunomodulatory imide drugs (IMiDs).
A Foundational Scaffold for IMiDs
Thalidomide, lenalidomide, and pomalidomide all contain the 3-aminopiperidine-2,6-dione moiety.[7] This structure is essential for their biological activity. The development of these analogues was driven by the need to separate the therapeutic effects of thalidomide (anti-angiogenic, immunomodulatory) from its notorious teratogenicity.[2][4]
Caption: The central role of the piperidinedione scaffold.
Mechanism of Action
The primary mechanism of action for IMiDs involves binding to the protein Cereblon (CRBN).[2] CRBN is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. By binding to CRBN, the IMiD molecule effectively "hijacks" this cellular machinery, altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival. This targeted protein degradation is the basis for the powerful anti-cancer effects of these drugs.[3]
Experimental Protocols and Handling
Given its role as a key intermediate and its classification as a hazardous substance, strict protocols for handling and analysis are mandatory.
Safety and Handling
3-Aminopiperidine-2,6-dione hydrochloride is classified as harmful and an irritant. It may cause skin, eye, and respiratory irritation.[4][5][8] It is harmful if swallowed, in contact with skin, or inhaled.[4][9]
Standard Handling Protocol:
-
Engineering Controls: All handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox to minimize dust generation and inhalation.[5][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][10] For weighing or procedures that may generate dust, a NIOSH-approved respirator is recommended.[9][10]
-
Spill Management: In case of a spill, avoid generating dust.[9] For minor spills, carefully sweep or vacuum the solid material into a sealed, labeled container for disposal.[5][9] The area should then be decontaminated. For major spills, evacuate the area and alert emergency services.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][11]
-
Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[5][10]
Caption: Safe handling workflow for piperidinedione HCl.
Analytical Characterization
Purity and identity are typically confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity and quantify the compound. Chiral HPLC methods are required to determine enantiomeric excess (ee%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern.
Conclusion
3-Aminopiperidine-2,6-dione hydrochloride is more than just a chemical intermediate; it is the cornerstone of a powerful class of therapeutic agents. Its synthesis, whether through traditional chemical routes or innovative biocatalytic methods, is a critical step in the production of life-saving drugs. A thorough understanding of its properties, mechanism of action as a pharmacophore, and stringent handling requirements is essential for any researcher or scientist working in the field of oncology and immunomodulatory drug development. The ongoing exploration of this scaffold continues to promise new derivatives with improved efficacy and safety profiles.
References
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AK Scientific, Inc. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride Safety Data Sheet. Retrieved from ]">www.aksci.com[5]
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CN109305935A. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.[1]
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Zhang, Y., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate.[7]
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Apollo Scientific. (2022). (S)-3-Amino-piperidine-2,6-dione hydrochloride Safety Data Sheet.[9]
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EP 3623366 A1. (2018). NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. European Patent Office.[2]
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Benchchem. (n.d.). (S)-3-Amino-piperidine-2,6-dione hydrochloride. Retrieved from Benchchem.[3]
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PubChem. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]4]
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Capot Chemical. (n.d.). MSDS of (S)-3-aMino-piperidine-2,6-dione hydrochloride.[10]
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Biosynth. (2021). 3-Aminopiperidine-2,6-dione hydrochloride salt Safety Data Sheet.[11]
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